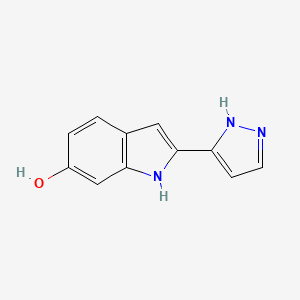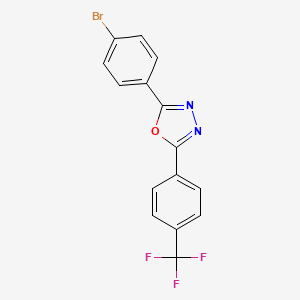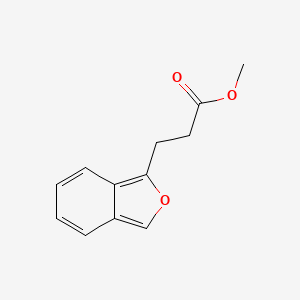![molecular formula C24H12F6 B14213445 Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 823226-92-2](/img/structure/B14213445.png)
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is a compound characterized by the presence of two trifluoromethylphenyl groups attached to a benzene ring through ethynyl linkages. This compound is notable for its unique structural features and the presence of trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the coupling of 1,2-dibromo-benzene with 4-(trifluoromethyl)phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The ethynyl linkages provide rigidity and planarity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of two trifluoromethylphenyl groups attached through ethynyl linkages, which impart distinct electronic and steric properties. This structural arrangement enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
823226-92-2 |
|---|---|
Molecular Formula |
C24H12F6 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1,2-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C24H12F6/c25-23(26,27)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(28,29)30/h1-4,7-10,13-16H |
InChI Key |
OABTVNFCLSHDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(F)(F)F)C#CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
